4-Nitro Levamisole
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Overview
Description
4-Nitro Levamisole is a complex organic compound that belongs to the class of imidazothiazoles. This compound is characterized by the presence of a nitrophenyl group attached to a tetrahydroimidazo[2,1-b][1,3]thiazole ring system. The stereochemistry of the compound is specified by the (6S) configuration, indicating the spatial arrangement of atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro Levamisole typically involves multi-step organic reactions. One common method starts with the preparation of the imidazothiazole ring system, followed by the introduction of the nitrophenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Nitro Levamisole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and acids or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
4-Nitro Levamisole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Nitro Levamisole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the imidazothiazole ring system can interact with biological macromolecules. These interactions can lead to the modulation of enzymatic activities, disruption of cellular processes, and induction of specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Similar in structure but with a methoxy group instead of a nitrophenyl group.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Contains a benzene ring with hydroxyl and sulfonic acid groups, differing in functional groups and overall structure.
Uniqueness
4-Nitro Levamisole is unique due to its specific stereochemistry and the presence of both a nitrophenyl group and an imidazothiazole ring system. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(6S)-6-(4-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c15-14(16)9-3-1-8(2-4-9)10-7-13-5-6-17-11(13)12-10/h1-4,10H,5-7H2/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIVDKLFFJWWBT-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=N[C@H](CN21)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858187 |
Source
|
Record name | (6S)-6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76497-81-9 |
Source
|
Record name | (6S)-6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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